molecular formula C12H23NO3 B2776267 Tert-butyl 3-[(oxan-4-yl)amino]propanoate CAS No. 1594508-62-9

Tert-butyl 3-[(oxan-4-yl)amino]propanoate

Cat. No. B2776267
CAS RN: 1594508-62-9
M. Wt: 229.32
InChI Key: RBNUNEFDBFUEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(oxan-4-yl)amino]propanoate, also known as BOA-Tert, is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 . It has gained significant scientific interest due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO3/c1-12(2,3)16-11(14)10(8-13)9-4-6-15-7-5-9/h9-10H,4-8,13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Three-phase Partitioning (TPP) for Bioseparation
TPP is highlighted as a green and efficient nonchromatographic bioseparation technology, gaining attention for the separation and purification of bioactive molecules from natural sources. This method is applicable in the food, cosmetics, and medical fields, emphasizing rapid and scalable approaches to extract proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds (Yan et al., 2018).

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants, which include tert-butyl compounds, discusses their widespread use, environmental occurrence, human exposure, and toxicity. This review sheds light on the need for novel compounds with reduced environmental and health impacts, suggesting the importance of studying tert-butyl derivatives' fate and effects (Liu & Mabury, 2020).

Biodegradation of Ether Compounds in Environmental Settings
A comprehensive review of the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into microbial degradation pathways, highlighting the environmental behavior of tert-butyl compounds. This information is crucial for understanding the environmental impact and degradation mechanisms of related tert-butyl compounds in aquatic and soil matrices (Thornton et al., 2020).

Decomposition of Methyl Tert-Butyl Ether (MTBE) in Plasma Reactors
The study of MTBE decomposition using radio frequency (RF) plasma reactors explores an innovative approach to addressing environmental pollution caused by tert-butyl compounds. This research may offer insights into the potential for advanced technologies to mitigate the impact of tert-butyl derivatives in the environment (Hsieh et al., 2011).

Microbial Degradation in the Subsurface
Exploration of the fate of fuel oxygenates such as MTBE and tert-butyl alcohol (TBA) in the subsurface environment assesses their biodegradability under various conditions. This review is pertinent for understanding the microbial interactions and degradation pathways relevant to tert-butyl compounds, providing a basis for bioremediation strategies (Schmidt et al., 2004).

properties

IUPAC Name

tert-butyl 3-(oxan-4-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)4-7-13-10-5-8-15-9-6-10/h10,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNUNEFDBFUEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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